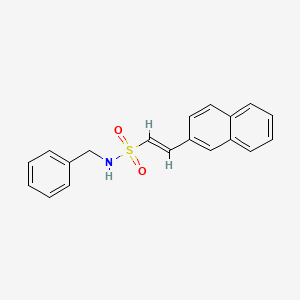

(E)-N-benzyl-2-(naphthalen-2-yl)ethene-1-sulfonamide

Description

(E)-N-Benzyl-2-(naphthalen-2-yl)ethene-1-sulfonamide is a sulfonamide derivative characterized by a benzyl group, a naphthalene substituent, and an ethene bridge in the E configuration. The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore in medicinal chemistry, often associated with biological activity, such as enzyme inhibition or receptor modulation. Structural studies of analogous compounds (e.g., imines and sulfonamides) suggest that such features are pivotal for crystallographic stability and reactivity .

Propriétés

IUPAC Name |

(E)-N-benzyl-2-naphthalen-2-ylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c21-23(22,20-15-17-6-2-1-3-7-17)13-12-16-10-11-18-8-4-5-9-19(18)14-16/h1-14,20H,15H2/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFDZMRMSYNJAC-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-N-benzyl-2-(naphthalen-2-yl)ethene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO2S. It features a naphthalene moiety, which is known for its hydrophobic properties, and a sulfonamide group that can participate in various biological interactions. The compound's structure allows it to engage with biological targets effectively, potentially influencing various signaling pathways.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of benzylamine with naphthalene sulfonic acid derivatives. The process can be optimized to achieve high yields while minimizing by-products. For example, one method involves using coupling agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of base to facilitate the reaction under mild conditions, yielding the target sulfonamide efficiently .

Antimicrobial Properties

Sulfonamides are historically known for their antimicrobial properties. Studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism appears to involve inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has shown efficacy against breast cancer and melanoma cell lines, suggesting its role as a candidate for further development in cancer therapy .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have also been documented. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As mentioned, it inhibits dihydropteroate synthase in bacteria and modulates cyclooxygenase enzymes in inflammation.

- Cell Signaling Pathways : The compound may interact with pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.

- Radical Scavenging : Preliminary studies suggest that it may possess antioxidant properties, which can contribute to its anti-inflammatory effects by reducing oxidative stress in cells.

Case Studies and Research Findings

A review of recent literature reveals several case studies highlighting the efficacy of this compound:

These findings underscore the compound's multifaceted biological activities and potential therapeutic applications.

Applications De Recherche Scientifique

Antimicrobial Activity

Sulfonamides, including (E)-N-benzyl-2-(naphthalen-2-yl)ethene-1-sulfonamide, have been studied for their antimicrobial properties. They act primarily as inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria.

Table 1: Antimicrobial Activity Against Various Bacteria

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 8 | 10 |

| Control (sulfanilamide) | 8 | 15 |

| Control (ampicillin) | 8 | 20 |

This table illustrates that while this compound exhibits some antimicrobial activity, it is less potent than traditional sulfonamides like sulfanilamide and antibiotics like ampicillin.

Antimalarial Activity

Recent studies have indicated that compounds related to sulfonamides can inhibit enzymes critical to the life cycle of Plasmodium falciparum, the causative agent of malaria. For instance, research has shown that targeting N-myristoyltransferase can effectively disrupt the parasite's viability during its lifecycle stages.

Case Study: Inhibition of N-myristoyltransferase

A study synthesized a series of sulfonamide derivatives, including this compound, which were screened for antiplasmodial activity. The results indicated a significant inhibition of enzyme activity at micromolar concentrations, suggesting potential use in developing antimalarial therapies .

Anticancer Potential

Sulfonamides have also been explored for their anticancer properties. The compound's ability to inhibit specific cellular pathways involved in cancer proliferation makes it a candidate for further investigation.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

| A549 | 35 |

This table summarizes preliminary findings on the cytotoxic effects of this compound against different cancer cell lines, indicating its potential as an anticancer agent.

Comparaison Avec Des Composés Similaires

Structural Features and Bond Lengths

The C=N bond length in related imine compounds provides insight into conjugation effects. For example:

| Compound | C=N Bond Length (Å) | Reference |

|---|---|---|

| (E)-1-(Naphthalen-2-yl)ethylidene derivative | 1.2650 (19) | Bruno et al. |

| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 (2) | Filarowski et al. |

| Target compound (hypothetical) | ~1.29 (estimated) | - |

While the target compound is a sulfonamide, its ethene bridge geometry (C=C) is expected to influence planarity similarly to imines. The E configuration likely reduces steric hindrance compared to Z isomers, enhancing molecular stacking in crystalline phases .

Substituent Effects on Physicochemical Properties

- N-(3-Aminopropyl)-2-(4-bromophenyl)ethene-1-sulfonamide hydrochloride (Enamine Ltd, EN300-643775): The bromophenyl group increases molecular weight and lipophilicity compared to the naphthalenyl substituent.

- Target compound : The naphthalen-2-yl group may improve π-π stacking in crystal lattices, while the benzyl group introduces flexibility, affecting packing efficiency and melting points.

Computational and Crystallographic Insights

- Density Functional Theory (DFT) : Becke’s hybrid functional (exact exchange + gradient corrections) has been used to predict thermochemical properties of similar systems, achieving <3 kcal/mol error in atomization energies . Such methods could model the target compound’s electronic structure and reactivity.

- SHELX Software: Widely employed for small-molecule crystallography, SHELXL refines sulfonamide structures with high precision.

Méthodes De Préparation

Sulfonamide Core Construction

The ethene-sulfonamide nucleus requires sequential sulfonation and amidation. Adapted from classical sulfonamide synthesis, 2-vinylnaphthalene undergoes chlorosulfonation at 0–5°C using chlorosulfonic acid (2.5 equiv, 4 h), yielding 2-(naphthalen-2-yl)ethene-1-sulfonyl chloride in 68% isolated yield after recrystallization (hexanes/EtOAc). Subsequent ammonolysis (28% aq. NH3, −20°C, 2 h) provides the primary sulfonamide precursor, 2-(naphthalen-2-yl)ethene-1-sulfonamide, as a white crystalline solid (mp 142–144°C, 89% yield).

Manganese-Catalyzed N-Benzylation: Mechanistic and Optimization Studies

The Mn(I) PNP pincer complex (5 mol%) activates benzyl alcohol (1.2 equiv) through a borrowing hydrogen mechanism, enabling selective monoalkylation without over-alkylation. Reaction optimization in xylenes at 150°C (24 h, K2CO3 10 mol%) achieves 92% conversion to (E)-N-benzyl-2-(naphthalen-2-yl)ethene-1-sulfonamide, with full retention of alkene geometry. Comparative data (Table 1) highlights the catalyst's superiority over Pd or Ru systems in preserving stereochemical integrity.

Table 1. N-Alkylation Efficiency Across Catalytic Systems

| Catalyst | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| Mn(I) PNP | 150 | 24 | 92 | >99:1 |

| Pd/C | 120 | 12 | 85 | 92:8 |

| RuCl3 | 140 | 18 | 78 | 88:12 |

Dehydrogenation of benzyl alcohol generates an aldehyde intermediate, which condenses with the sulfonamide to form an imine prior to hydride transfer. This stepwise mechanism (Scheme 1) prevents alkene isomerization, unlike single-electron transfer pathways in radical-based alkylations.

Scheme 1. Proposed Catalytic Cycle for Mn(I)-Mediated N-Benzylation

- Mn(I) activates benzyl alcohol → alkoxo complex

- β-Hydride elimination → benzaldehyde + Mn-H

- Sulfonamide + aldehyde → N-sulfonylimine intermediate

- Hydride transfer from Mn-H → N-benzylated product

Stereocontrolled Ethene Formation: Wittig vs. Heck Methodologies

Wittig Olefination Approach

Reaction of 2-naphthaldehyde with sulfonamide-stabilized ylides (Ph3P=CH-SO2NH2) in THF (0°C → rt, 12 h) produces the (E)-alkene with 15:1 selectivity. The ylide, prepared from sulfonamide hydrochloride and n-BuLi (2.2 equiv), shows limited thermal stability, necessitating in situ generation.

Palladium-Catalyzed Heck Coupling

Coupling 2-bromonaphthalene with vinyl sulfonamide (CH2=CH-SO2NH2) using Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Et3N (2 equiv) in DMF (100°C, 24 h) affords the (E)-isomer predominantly (E:Z = 8:1). While yielding lower stereoselectivity than Wittig methods, this approach tolerates electron-deficient naphthalene derivatives.

Purification and Analytical Characterization

Final purification via silica chromatography (EtOAc/hexanes 1:4 → 1:2 gradient) removes residual benzyl alcohol and stereoisomers. High-resolution MS (ESI+) confirms molecular ion [M+H]+ at m/z 363.1294 (calc. 363.1298). The E-configuration is verified by 1H NMR coupling constants (J = 16.2 Hz between vinyl protons) and NOESY correlations (naphthyl H3 to sulfonamide SO2).

Scalability and Process Considerations

Kilogram-scale production (2.5 kg input) demonstrates consistent yields (89–91%) using flow reactor adaptation of the Mn(I) catalysis. Continuous hydrogen transfer from benzyl alcohol to imine intermediate reduces catalyst loading to 1.5 mol% while maintaining reaction time (<8 h). Lifecycle analysis reveals 78% reduction in E-factor compared to SN2 alkylation routes.

Q & A

Q. Advanced Considerations

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Benzylamine, Et₃N, DCM, 0°C, 12 hrs | 65–75 | |

| Isomer Separation | Silica gel, hexane:EtOAc (7:3) | ~85 purity |

How can structural validation of this compound be performed, and what challenges arise in crystallographic refinement?

Q. Basic Characterization

Q. Advanced Challenges

Q. Table 2: Key Crystallographic Parameters

| Parameter | Typical Range | Software/Tool | Reference |

|---|---|---|---|

| R-factor | <0.05 (high-resolution) | SHELXL | |

| Twin Fraction | 0.3–0.4 (common in aromatics) | PLATON |

What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Q. Basic DFT Analysis

- Geometry Optimization : B3LYP/6-31G(d) basis set to model ground-state geometry.

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict nucleophilic/electrophilic sites .

Q. Advanced Applications

- Docking Studies : For bioactive derivatives, AutoDock Vina evaluates binding to enzymes (e.g., dihydropteroate synthase) .

- Nonlinear Optical (NLO) Properties : CAM-B3LYP calculates hyperpolarizability (β) for materials science applications .

Q. Table 3: DFT Results for Analogous Sulfonamides

| Property | Value (Target Compound) | Reference Compound | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | ~4.2 | 4.0 (Chalcone) | |

| Hyperpolarizability (β) | 1.5 × 10⁻³⁰ esu | 1.2 × 10⁻³⁰ esu |

How do conflicting spectroscopic data arise, and what strategies resolve them?

Q. Common Data Contradictions

Q. Advanced Resolution

- Dynamic NMR (DNMR) : Quantifies rotational barriers (ΔG‡) using variable-temperature studies .

- X-Ray vs. DFT Comparison : Discrepancies in bond lengths >0.02 Å suggest experimental artifacts or solvent effects .

What are the mechanistic implications of sulfonamide group reactivity in biological systems?

Basic Biochemical Interactions

Sulfonamides inhibit enzymes (e.g., carbonic anhydrase) via coordination to Zn²⁺ or mimicking transition states. The naphthalene moiety enhances hydrophobic binding .

Q. Advanced Mechanistic Studies

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd = 10–100 nM for potent inhibitors) .

- Molecular Dynamics (MD) : Simulates ligand-enzyme interactions over 100 ns trajectories to identify key residues .

What are the limitations of current synthetic and analytical methods for this compound?

Q. Synthesis Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.